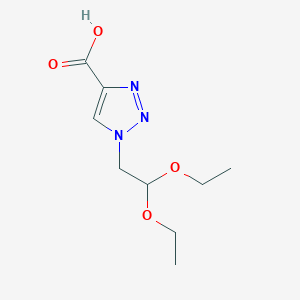

1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a diethoxyethyl substituent at the N1 position. The diethoxyethyl group likely enhances solubility in organic solvents due to its ether functionalities, while the triazole-carboxylic acid core enables metal coordination and hydrogen bonding, common in bioactive molecules .

属性

IUPAC Name |

1-(2,2-diethoxyethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-8(16-4-2)6-12-5-7(9(13)14)10-11-12/h5,8H,3-4,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMSRRWEOUHHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(N=N1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Step Synthesis from Azides and β-Ketoesters

A notable and efficient approach to synthesize 1,2,3-triazole carboxylic acids, including derivatives like 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, is the one-step reaction of organic azides with β-ketoesters in the presence of a base. This method was patented and described as a large-scale, safe, and efficient procedure for synthesizing triazole carboxylic acids.

- Reactants: Organic azides and β-ketoesters.

- Conditions: Base-mediated reaction.

- Outcome: Formation of 3H-triazole-4-carboxylic acid derivatives.

- Advantages: One-step process, scalable, and applicable to various azides and β-ketoesters.

- Applications: Precursors for antibiotics, antiallergics, antimetastasis agents, anticonvulsants, and antidepressants.

This method leverages the azide’s reactivity and the β-ketoester’s electrophilicity to form the triazole ring with a carboxylic acid group at the 4-position, which is crucial for biological activity.

Dipolar Cycloaddition of Azides with Nitriles to Form 5-Amino-1-(2,2-Diethoxyethyl)-1,2,3-Triazoles

An advanced synthetic route to 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole derivatives involves the dipolar [3+2] cycloaddition reaction between diethyl 2-azidoacetaldehyde diethyl acetal and aromatic or heteroaromatic acetonitriles. This method produces 5-amino-1-(2,2-diethoxyethyl)-4-substituted 1,2,3-triazoles, which are key intermediates for further transformations.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aromatic/heteroaromatic acetonitriles + diethyl 2-azidoacetaldehyde diethyl acetal | Solvent-free or DMSO, room temp to mild heating | 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles (various substituents) | High (varies by substrate) |

- Solvent Use: Solvent-free conditions for liquid nitriles; DMSO for solid nitriles.

- Scope: Wide range of substituents tolerated at the C4 position of the triazole ring.

- Significance: Provides a versatile platform for further functionalization.

Acid-Mediated Hydrolysis and Intramolecular Cyclization to Carboxylic Acid Derivatives

The 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles undergo acid-mediated hydrolysis under reflux in the presence of concentrated hydrochloric acid. This process involves:

- Hydrolysis of the acetal protecting group to an aldehyde.

- Intramolecular cyclization leading to ring transformations.

- Formation of 1,2,3-triazole-4-carboxylic acid derivatives or related heterocycles via denitrogenative transformations.

Reaction Conditions and Outcomes:

| Parameter | Description |

|---|---|

| Acid | Concentrated HCl |

| Temperature | Approximately 90 °C |

| Time | 3 hours |

| Solvent | Alcohols such as MeOH, EtOH, i-PrOH, n-BuOH, t-BuOH |

| Product | This compound and imidazole derivatives |

| Yields | Good to excellent (up to 89% for related imidazole derivatives) |

The hydrolysis and subsequent ring transformations are critical for converting the acetal-substituted triazoles into carboxylic acid-functionalized triazoles. This step is also accompanied by carbene intermediate formation and insertion into O-H bonds of alcohols, which can lead to diverse heterocyclic frameworks.

Mechanistic Insights

The proposed mechanism for the preparation involves:

- Initial hydrolysis of the 2,2-diethoxyethyl acetal group to yield an aldehyde intermediate.

- Intramolecular cyclization forming imidazotriazole tautomers.

- Denitrogenation (loss of N2) generating carbene intermediates.

- Carbene insertion into alcohol O-H bonds leading to the final carboxylic acid or related heterocyclic products.

This mechanism explains the transformation from the protected acetal-triazole to the carboxylic acid derivative and related heterocycles, highlighting the versatility of the 1,2,3-triazole core under acidic conditions.

Summary Table of Preparation Methods

Research Findings and Characterization

- The products were characterized by standard physicochemical methods including NMR, mass spectrometry, and X-ray crystallography.

- The stability and reactivity of the triazole core are influenced by substituents, affecting the efficiency of ring transformations.

- The acid-mediated transformations are sensitive to the nature of substituents, with some heteroaryl substituents leading to stable fused heterocycles instead of simple carboxylic acids.

化学反应分析

1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antimicrobial Activity

Research has shown that 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

These results indicate its potential as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

The compound's triazole structure is also linked to anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | EGFR Inhibition |

| H460 (Lung Cancer) | 4.8 | Induction of Apoptosis |

In vivo studies have reported tumor regression in xenograft models treated with the compound at dosages of 10 mg/kg over four weeks, showcasing its potential as a therapeutic agent in oncology.

Agricultural Applications

In addition to its medicinal properties, this compound has been investigated for use in agriculture as a fungicide. Its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways makes it a candidate for protecting crops against fungal pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations while exhibiting minimal cytotoxicity towards human cell lines. This selectivity highlights its potential for development as a new class of antimicrobial agents.

Case Study 2: Antitumor Effects

In a controlled study involving lung cancer models, treatment with the compound resulted in a statistically significant reduction in tumor size compared to untreated controls. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer cell proliferation.

作用机制

The mechanism of action of 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Triazole-Carboxylic Acid Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., ethoxy, amino) enhance solubility and intermolecular interactions, while hydrophobic substituents (e.g., cyclohexyl) improve membrane permeability .

- Tautomerism : The formyl-substituted analog () exhibits ring-chain tautomerism, with ~20% cyclic hemiacetal formation, which may influence reactivity and binding in biological systems .

Key Observations :

Key Observations :

- Antimicrobial activity correlates with substituent polarity; the 2-aminophenyl derivative’s amino group enhances DNA binding .

- The diethoxyethyl group in the target compound could serve as a prodrug moiety, with ethers hydrolyzing in vivo to release active metabolites .

生物活性

1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1235440-33-1) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₅N₃O₄

- Molecular Weight : 229.23 g/mol

- Structure : The compound features a triazole ring and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are diverse, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Specifically, this compound has shown promising results in several studies:

Anticancer Activity

Research indicates that triazole derivatives can act as potential anticancer agents. A study on related triazole compounds demonstrated that they possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole have been found to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing DNA damage without directly intercalating into DNA .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring can interact with enzymes involved in cellular processes.

- Cell Membrane Disruption : The presence of the carboxylic acid group may enhance the compound's ability to penetrate cell membranes and disrupt cellular functions.

Case Studies and Experimental Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the diethoxyethyl group. Key steps include:

- Reflux conditions : Use of DMSO or ethanol as solvents under reflux (e.g., 18 hours for cyclization) .

- Purification : Ice-water precipitation or ethanol recrystallization to isolate the product, achieving yields up to 65% .

- Optimization : Adjusting stoichiometry of azide precursors (e.g., NaN₃) and alkynes, or employing microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Answer :

- X-ray crystallography for unambiguous structural confirmation, particularly to resolve regiochemistry of the triazole ring .

- NMR spectroscopy : - and -NMR to verify substitution patterns (e.g., diethoxyethyl protons at δ ~3.5–4.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z for : 254.11) .

Advanced Research Questions

Q. How can computational chemistry tools improve reaction design and optimization for derivatives of this compound?

- Answer :

- Reaction path prediction : Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Virtual screening : Molecular docking to prioritize derivatives for biological testing by predicting binding affinities to target proteins .

- Process simulation : Software like COMSOL or Aspen Plus to optimize solvent systems and reactor conditions for scale-up .

Q. What strategies address contradictions in spectroscopic or crystallographic data across studies?

- Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs) to resolve ambiguities in peak assignments .

- Crystallographic refinement : Re-analyze raw diffraction data (e.g., CIF files) using software like Olex2 or SHELXL to confirm unit cell parameters .

- Reproducibility checks : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity, temperature gradients) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological research?

- Answer :

- Functional group variation : Synthesize analogs with modified diethoxyethyl or carboxylic acid groups to assess impact on bioactivity (e.g., esterification or amidation) .

- Biological assays : Pair in vitro testing (e.g., enzyme inhibition) with computational SAR models to identify key pharmacophores .

- Data integration : Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to correlate structural features with activity trends .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly for azide intermediates .

- Waste disposal : Segregate acidic waste (carboxylic acid moiety) and neutralize before disposal per local regulations .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。